molecular formula C17H21N3O5S B2468419 (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate CAS No. 885187-03-1

(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate

Cat. No.: B2468419
CAS No.: 885187-03-1
M. Wt: 379.43
InChI Key: YQEQTJWTMVPYGR-DTQAZKPQSA-N
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Description

(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a high-purity chemical compound offered for research and development purposes. As a piperazine derivative, this synthetic molecule features a sulfonylvinylcyano functional group, making it a potentially valuable intermediate in medicinal chemistry and drug discovery research for exploring new therapeutic agents . Its structural characteristics suggest potential applications in developing enzyme inhibitors or receptor modulators, though its specific mechanism of action and full research value are subject to ongoing investigation. Researchers can utilize this compound for in-vitro studies within controlled laboratory settings. It is supplied with comprehensive analytical data, including [HPLC purity and mass spectrometry confirmation]. Please note: This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

ethyl 4-[(E)-2-cyano-2-(4-methoxyphenyl)sulfonylethenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-3-25-17(21)20-10-8-19(9-11-20)13-16(12-18)26(22,23)15-6-4-14(24-2)5-7-15/h4-7,13H,3,8-11H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEQTJWTMVPYGR-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the cyano and methoxyphenyl sulfonyl groups. Common reagents used in these reactions include ethyl chloroformate, sodium cyanide, and methoxybenzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s vinyl and cyano groups are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Vinyl group oxidationKMnO₄ in acidic conditionsCleavage of the vinyl group to form ketones or carboxylic acid derivatives
Cyano group oxidationHydrogen peroxide (H₂O₂) with catalystsConversion of the nitrile (–CN) to an amide (–CONH₂) or carboxylic acid (–COOH)

Mechanistic Insight :
The electron-withdrawing sulfonyl group enhances the electrophilicity of the vinyl moiety, facilitating oxidative cleavage. For cyano groups, oxidation typically proceeds via intermediate iminoxyl radicals or hydrolysis pathways .

Reduction Reactions

Selective reduction of functional groups is achievable using standard reducing agents:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Cyano group reductionLiAlH₄ in anhydrous etherConversion to a primary amine (–CH₂NH₂)
Vinyl group hydrogenationH₂ gas with Pd/C catalystSaturation of the double bond to form an ethyl group

Applications :
Reduction of the nitrile to an amine enhances biological activity by introducing a basic site for target binding .

Nucleophilic Addition Reactions

The electron-deficient vinyl group participates in conjugate additions:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Michael additionAmines (e.g., NH₃, RNH₂)Formation of β-amino derivatives
Thiol additionRSH in polar solventsGeneration of thioether adducts

Mechanistic Insight :
The sulfonyl and cyano groups stabilize the transition state, directing nucleophiles to the β-carbon of the vinyl group .

Substitution Reactions

The sulfonyl group and piperazine ring exhibit substitution reactivity:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Piperazine alkylationAlkyl halides (R-X) in basic mediaN-alkylation of the piperazine nitrogen
Sulfonate displacementGrignard reagents (R-MgX)Replacement of the sulfonyl group with alkyl/aryl groups

Key Observation :
Piperazine’s secondary amines are prone to alkylation, enabling structural diversification for drug discovery .

Cycloaddition and Cyclization

The vinyl group engages in [4+2] Diels-Alder reactions:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Diels-Alder reactionDienes (e.g., 1,3-butadiene)Six-membered cyclohexene derivatives

Applications :
Cycloaddition products are valuable intermediates for synthesizing polycyclic scaffolds in medicinal chemistry .

Hydrolysis Reactions

The ester and nitrile groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Ester hydrolysisNaOH in aqueous ethanolConversion to carboxylic acid (–COOH)
Nitrile hydrolysisH₂SO₄ (concentrated)Formation of amide (–CONH₂) or carboxylic acid (–COOH)

Synthetic Utility :
Hydrolysis of the ethyl ester generates water-soluble derivatives for pharmacological testing .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl ring undergoes regioselective substitution:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
NitrationHNO₃/H₂SO₄Para-nitro derivatives relative to the methoxy group
HalogenationCl₂/FeCl₃Chlorination at the ortho/para positions

Regiochemical Control :
The methoxy group activates the aromatic ring, favoring electrophilic attack at positions ortho and para to itself .

Scientific Research Applications

Synthetic Routes

The synthesis of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Piperazine Ring : The initial formation of the piperazine structure.
  • Introduction of Functional Groups : The addition of the cyano and methoxyphenyl sulfonyl groups using reagents like ethyl chloroformate and sodium cyanide under controlled conditions.

Industrial Production

In an industrial context, large-scale batch reactions are employed to optimize yield and purity, often utilizing automated reactors for efficiency.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for diverse chemical transformations, including oxidation and reduction reactions.

Biology

In biological research, this compound is utilized to study enzyme interactions and receptor binding. Its structural features make it a candidate for probing biochemical pathways and may serve as an inhibitor in various assays.

Medicine

The compound shows promise in medicinal chemistry as a precursor for drug development. Its potential therapeutic properties include:

  • Anti-inflammatory Activity : Investigations into its effects on inflammatory pathways.
  • Anticancer Properties : Research into its ability to inhibit cancer cell growth through targeted interactions with specific enzymes or receptors.

Case Studies

  • Biological Activity Assessment :
    • A study demonstrated that this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Synthesis Optimization :
    • Research focused on optimizing the synthetic routes for this compound highlighted the importance of reaction conditions (temperature, solvent choice) in achieving high yields and purity levels.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl sulfonyl group can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Differentiators and Implications

  • Conformational Rigidity : The conjugated vinyl group may restrict rotation, enhancing selectivity for target receptors over flexible analogs (e.g., ’s cinnamoyl derivatives).
  • Metabolic Stability : The 4-methoxyphenyl group may slow oxidative metabolism compared to unsubstituted phenyl rings in analogs like ’s p-MPPI.

Biological Activity

(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Cyano group : A nitrile functional group that can participate in various chemical reactions.
  • Methoxyphenyl sulfonyl group : A sulfonic acid derivative that enhances the compound's reactivity and potential biological interactions.

IUPAC Name

The IUPAC name of the compound is ethyl 4-[(E)-2-cyano-2-(4-methoxyphenyl)sulfonylethenyl]piperazine-1-carboxylate.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of the piperazine ring .
  • Introduction of the cyano group using sodium cyanide.
  • Formation of the methoxyphenyl sulfonyl group via reaction with methoxybenzenesulfonyl chloride.

Common reagents include ethyl chloroformate and solvents like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can engage in nucleophilic addition reactions, while the methoxyphenyl sulfonyl group can participate in electrophilic aromatic substitution. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with sulfonamide or thiazole moieties have demonstrated cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that substitutions on the phenyl ring enhance anticancer efficacy .

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 11.61 ± 1.92A-431
Compound 21.98 ± 1.22Jurkat

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have shown effectiveness against Gram-positive bacteria and fungi, indicating that modifications to the piperazine structure could enhance antimicrobial properties .

Study on Antitumor Activity

In a study examining various thiazole-bearing compounds, it was found that certain derivatives exhibited potent antitumor activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring was crucial for enhancing activity .

Anticonvulsant Properties

Another study highlighted the anticonvulsant properties of related compounds, suggesting that modifications similar to those in this compound could yield effective treatments for seizure disorders.

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion .

Advanced: How can researchers resolve contradictory bioactivity data across assay systems?

Answer:
Contradictions often arise from assay-specific variables (e.g., pH, co-solvents) or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Compound Purity Verification : Ensure >95% purity via HPLC-MS to exclude impurities as confounding factors .
  • Physicochemical Profiling : Assess solubility (e.g., in PBS/DMSO mixtures) and stability (via LC-MS under physiological pH) to identify assay artifacts .

Q. Example Workflow :

StepMethodPurpose
1HPLC-MSConfirm purity and stability
2SPR/BLIMeasure target binding kinetics
3Cell viability assayTest functional activity in a physiological model

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., vinyl geometry) and detects impurities. DEPT-135 and 2D COSY/HMBC resolve overlapping signals in the piperazine and sulfonyl regions .
  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions. Use SHELX software for structure refinement, particularly for resolving E/Z isomerism in the vinyl group .
  • IR Spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .

Q. Key Parameters :

ConditionTest MethodAcceptance Criteria
pH 7.4, 37°CHPLC area under curve (AUC)>90% intact after 24 hrs
40°C, 75% RHVisual inspection, HPLCNo precipitate, >95% purity

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • ADME Prediction : Use tools like SwissADME to estimate logP (target <3), aqueous solubility, and CYP450 inhibition .
  • Metabolic Stability : Simulate phase I/II metabolism (e.g., cytochrome P450 interactions) with Schrödinger’s Metabolite Predictor .
  • Blood-Brain Barrier (BBB) Penetration : Apply the BBB Score algorithm; modify polar surface area (<80 Ų) to enhance CNS targeting .

Example Optimization :
Reducing logP from 3.5 to 2.8 via introduction of a hydroxyl group improved aqueous solubility by 5-fold without compromising target binding .

Basic: What are common pitfalls in synthesizing this compound, and how are they addressed?

Answer:

  • Isomer Formation : The (E)-vinyl configuration may isomerize to (Z) under acidic/basic conditions. Use low-temperature reactions and stabilize with bulky substituents .
  • Byproduct Formation : Sulfonylation may yield bis-adducts. Control stoichiometry (1:1 molar ratio of piperazine to sulfonyl chloride) .
  • Purification Challenges : Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) effectively separates polar impurities .

Q. Troubleshooting Table :

IssueCauseSolution
Low yieldIncomplete sulfonylationIncrease reaction time to 12–16 hrs
IsomerizationHigh-temperature workupQuench reaction at 0°C

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